molecular formula C8H6BrN3O B1383565 6-Bromoimidazo[1,2-a]pyridine-3-carboxamide CAS No. 2044706-79-6

6-Bromoimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B1383565
CAS No.: 2044706-79-6
M. Wt: 240.06 g/mol
InChI Key: BAYFFRVCYNOEHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromoimidazo[1,2-a]pyridine-3-carboxamide (CAS 2044706-79-6) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This brominated heterocyclic compound serves as a key precursor for the synthesis of diverse imidazopyridine derivatives via cross-coupling reactions, such as the Pd-catalyzed Suzuki reaction, enabling the exploration of structure-activity relationships . Its primary research value lies in the development of novel therapeutic agents. Imidazo[1,2-a]pyridine-3-carboxamides are a recognized class of potent antitubercular agents, with studies showing specific derivatives exhibit exceptional activity against Mycobacterium tuberculosis H37Rv, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) clinical strains, demonstrating potency in the low nanomolar range . Furthermore, related carboxamide and hydrazide derivatives based on the imidazopyridine scaffold have shown significant in vitro antibacterial efficacy against pathogens such as Klebsiella pneumoniae and Bacillus subtilis . The electronic properties of these molecules, including their HOMO-LUMO energy gaps, are theorized to influence their antimicrobial activity . The bromine atom at the 6-position is a strategic handle for further functionalization, allowing researchers to create targeted libraries of compounds for biological screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. References: 1. Antimicrob. Agents Chemother. 2013, 57, 675-679. 2. Int. J. Mol. Sci. 2023, 28, 2801.

Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c9-5-1-2-7-11-3-6(8(10)13)12(7)4-5/h1-4H,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYFFRVCYNOEHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Bromoimidazo[1,2-a]pyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of anti-tuberculosis (TB) properties. This article reviews the biological activity of this compound, focusing on its efficacy against Mycobacterium tuberculosis (Mtb), structure-activity relationships (SAR), and related pharmacological studies.

Anti-Tuberculosis Activity

Recent studies have highlighted the promising anti-tuberculosis activity of imidazo[1,2-a]pyridine derivatives, including this compound. The compound has shown effectiveness against both drug-susceptible and multidrug-resistant strains of Mtb.

Efficacy Against Mtb

  • Minimum Inhibitory Concentration (MIC) :
    • The compound exhibits MIC values ranging from 0.07 to 2.2 μM against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) strains, with some derivatives showing MIC values as low as 0.0009 μM against extracellular Mtb .
    • Notably, compounds derived from this scaffold have been reported to be approximately 1.5 to 3-fold more active than isoniazid against the H37Rv strain of TB .
  • Selectivity and Safety :
    • The compounds have demonstrated non-cytotoxicity against Vero cells with IC50 values exceeding 128 μM, indicating a favorable safety profile .

Structure-Activity Relationship (SAR)

The SAR studies have been pivotal in understanding how modifications to the imidazo[1,2-a]pyridine scaffold influence biological activity.

Key Findings:

  • Position Modifications :
    • Substituents at positions 2 and 6 significantly impact potency. For instance, a 6-chloro substitution resulted in a drop in activity compared to a methyl group at the same position .
    • Compounds with cyclic aliphatic rings on the amide nitrogen were found to enhance anti-TB activity .
  • Pharmacokinetic Properties :
    • Preliminary ADME studies indicate that some derivatives possess favorable pharmacokinetic properties, including high plasma protein binding (>99%) and acceptable liver microsome stability .

Case Studies

Several case studies have illustrated the efficacy of imidazo[1,2-a]pyridine derivatives in vivo.

  • In Vivo Efficacy :
    • A study involving Balb/c mice demonstrated that treatment with ND-09759, an imidazo[1,2-a]pyridine carboxamide derivative, resulted in significantly reduced bacterial load and improved histopathological outcomes compared to untreated controls .
  • Comparative Analysis :
    • In comparative studies with existing TB treatments like isoniazid and rifampicin, certain derivatives showed enhanced efficacy and reduced toxicity profiles .

Scientific Research Applications

Pharmaceutical Intermediates

6-Bromoimidazo[1,2-a]pyridine-3-carboxamide serves as an important intermediate in the synthesis of various pharmaceuticals. It has been identified as a precursor for compounds targeting specific biological pathways, including:

  • CLK1 Inhibitors : Recent studies have highlighted the potential of 3,6-disubstituted imidazo[1,2-a]pyridine derivatives as inhibitors of cdc2-like kinase 1 (CLK1). These compounds can induce autophagy and are being explored for their therapeutic applications in autophagy-related diseases .

Cancer Treatment

The compound has been investigated for its role in cancer therapy. It has been associated with inhibiting signaling pathways related to the TGF-β superfamily, which are crucial in cancer progression. Studies indicate that derivatives of this compound can enhance the efficacy of existing cancer treatments when used in combination therapies .

CLK1 Inhibitor Discovery

A significant study published in April 2021 reported on a series of imidazo[1,2-a]pyridine derivatives, including this compound, demonstrating potent inhibition against CLK1 with an IC50 value as low as 4 nM. This finding suggests its potential as a lead compound for developing new treatments for diseases linked to autophagy dysfunction .

TGF-β Signaling Inhibition

Research from November 2015 described the application of compounds derived from imidazo[1,2-a]pyridine frameworks in treating cancer by inhibiting TGF-β signaling pathways. This study emphasized the structural importance of the imidazo ring and its substituents in enhancing biological activity .

References Table

ReferenceDescription
Method for synthesizing 6-bromoimidazo [1,2-a] pyridine
Discovery of CLK1 inhibitors derived from imidazo[1,2-a]pyridine
Chemical properties and synthesis details from Sigma-Aldrich

Comparison with Similar Compounds

Carboxamide Derivatives

Compound Name Substituents MIC (µM) vs. Mtb Key Findings References
This compound 6-Br, 3-carboxamide N/A (clinical candidate) Demonstrates efficacy against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). Acts via inhibition of cytochrome bcc1 oxidase.
7-Methyl-N-(4-methylbenzyl)-2-(p-tolyl)imidazo[1,2-a]pyridine-3-carboxamide 7-Me, 2-aryl, 3-carboxamide 0.004 Exhibits potent in vitro activity and low toxicity. Highlighted as a lead compound in TB drug discovery.
N-Benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide 2,6-diMe, 3-carboxamide N/A Studied for anti-TB activity; structural modifications enhance metabolic stability.

Key Insight : The bromine atom at position 6 in the target compound enhances target binding compared to methyl or aryl substituents in analogs. Carboxamide derivatives generally show superior potency over other functional groups.

Non-Carboxamide Derivatives

Compound Name Functional Group Key Properties References
6-Bromoimidazo[1,2-a]pyridine-3-sulfonic acid 3-sulfonic acid Synthesized in 98% yield; potential intermediate for further derivatization.
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde 3-aldehyde Molecular formula: C₈H₅BrN₂O; used as a precursor in synthesis.
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate 3-carboxylate ester Synthetic intermediate; no direct antimycobacterial activity reported.

Key Insight : Sulfonic acid and aldehyde derivatives are primarily synthetic intermediates, whereas carboxylate esters lack the pharmacophoric carboxamide group critical for antimycobacterial activity.

Substituent Position and Bioactivity

  • 6-Bromo vs. 8-Bromo : describes 6-chloro-8-bromoimidazo[1,2-a]pyridine, synthesized via regioselective bromination. Bromine at position 6 (vs. 8) optimizes steric and electronic interactions with bacterial targets .
  • Fluoro vs. Bromo : Fluorinated analogs (e.g., 6-fluoroimidazo[1,2-a]pyridine-3-carboxamide) show reduced potency compared to brominated derivatives, emphasizing bromine’s role in enhancing lipophilicity and target affinity .

Toxicity and Selectivity

  • Imidazo[1,2-a]pyridine-3-carboxamides, including the target compound, exhibit low cytotoxicity in mammalian cells, attributed to the carboxamide group’s role in reducing off-target interactions .
  • In contrast, methyl- or fluoro-substituted analogs may require higher doses to achieve similar efficacy, increasing toxicity risks .

Preparation Methods

Cyclization of 2-Amino-5-bromopyridine with Chloroacetaldehyde

A well-documented method for synthesizing 6-bromoimidazo[1,2-a]pyridine involves the reaction of 2-amino-5-bromopyridine with monochloroacetaldehyde aqueous solution under mild alkaline conditions. The process proceeds via cyclization to form the fused imidazo ring system.

  • Reaction conditions :
    • Temperature: 25–50 °C
    • Reaction time: 2–24 hours
    • Alkali used: sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate
    • Solvents: water, ethanol, methanol, or Virahol
  • Workup : Concentration, extraction with ethyl acetate, washing, drying over sodium sulfate, rotary evaporation, and recrystallization from ethyl acetate/hexane (1:1)
  • Yield : Approximately 72%
  • Advantages : Mild conditions, easy operation, high purity, and stable product quality

Example (Embodiment):

  • 2-Amino-5-bromopyridine (51.9 g, 300 mmol) reacted with 40% monochloroacetaldehyde aqueous solution (70.7 g, 360 mmol) and sodium bicarbonate (30.2 g, 360 mmol) in ethanol (66.9 g) at 55 °C for 5 hours.
  • Post-reaction, the product was isolated as an off-white crystal with melting point 76.5–78.0 °C and characterized by ^1H NMR.

Table 1: Summary of Cyclization Reaction Conditions

Parameter Details
Starting material 2-Amino-5-bromopyridine
Reagent 40% Monochloroacetaldehyde aqueous solution
Alkali Sodium bicarbonate (or NaOH, TEA, Na2CO3)
Solvent Ethanol, water, methanol, or Virahol
Temperature 25–55 °C
Reaction time 2–24 hours
Workup Extraction, drying, rotary evaporation, recrystallization
Yield ~72%

Introduction of Carboxamide Group at Position 3

The carboxamide functional group at position 3 can be introduced by derivatization of the corresponding carboxylic acid or carbaldehyde intermediates of 6-bromoimidazo[1,2-a]pyridine.

Synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

  • Prepared by condensation of 6-bromo-2-aminopyridine with 2-bromomalonaldehyde under microwave irradiation in ethanol/water mixture under inert atmosphere.
  • Reaction conditions:
    • Microwave irradiation at 110 °C for 10 minutes (for halogen-substituted 2-aminopyridines)
    • Yield: ~80%
  • Workup involves evaporation, neutralization with triethylamine, dilution with dichloromethane, adsorption on silica gel, and purification by column chromatography.

Alternative Synthetic Routes and Considerations

Tandem Cyclization and Bromination

  • Synthesis of related compounds such as 3-bromoimidazo[1,2-a]pyridine-6-carboxylic acid involves a one-pot tandem cyclization/bromination of 2-aminopyridines with α-bromoketones in ethyl acetate using tert-butyl hydroperoxide as oxidant.
  • This method avoids the need for a base and efficiently promotes ring closure and bromination simultaneously.

Solvent and Purification Strategies

  • Recrystallization solvents such as ethyl acetate and normal hexane mixtures (1:1) are effective for purification.
  • Drying agents like anhydrous sodium sulfate and rotary evaporation are standard for isolating pure compounds.

Summary Table of Preparation Methods for 6-Bromoimidazo[1,2-a]pyridine Derivatives

Step Starting Material Reagents & Conditions Yield (%) Notes
Cyclization to 6-bromoimidazo[1,2-a]pyridine 2-Amino-5-bromopyridine + monochloroacetaldehyde Alkali (NaHCO3), EtOH, 25–55 °C, 2–24 h ~72 Mild, scalable, high purity
Formation of 3-carbaldehyde 6-Bromo-2-aminopyridine + 2-bromomalonaldehyde Microwave, EtOH/H2O (1:1), 110 °C, 10 min, inert atmosphere ~80 Microwave-assisted, green chemistry approach
Conversion to carboxamide 3-Carbaldehyde intermediate Oxidation to acid, amidation via acid chloride or coupling reagents Variable Classical amidation, standard organic synthesis
Tandem cyclization/bromination 2-Aminopyridine + α-bromoketone TBHP, ethyl acetate, no base Not specified One-pot, efficient for related carboxylic acid derivatives

Research Findings and Practical Notes

  • The cyclization reaction using 2-amino-5-bromopyridine and monochloroacetaldehyde is a robust and reproducible method with gentle reaction conditions, suitable for both laboratory and industrial scales.
  • Microwave-assisted synthesis of the carbaldehyde derivative offers a rapid and environmentally friendly alternative, reducing reaction times significantly.
  • The carboxamide group introduction typically follows classical organic transformations from aldehyde or acid intermediates, allowing flexibility in functional group manipulations.
  • Purification by recrystallization and chromatography ensures high purity, critical for pharmaceutical applications.

Q & A

Basic: What are the established synthetic routes for 6-Bromoimidazo[1,2-a]pyridine-3-carboxamide, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis typically involves functionalization of the imidazo[1,2-a]pyridine core. A two-step approach (e.g., from N-(prop-2-yn-1-yl)pyridin-2-amines) is common, where bromination and carboxamide introduction are sequential . To optimize efficiency:

  • Bromination Control : Use stoichiometric equivalents of brominating agents (e.g., NBS or Br₂) under inert atmospheres to minimize side reactions.
  • Carboxamide Formation : Employ coupling reagents like EDCI/HOBt in anhydrous DMF to ensure high yields.
  • Reagent Purity : Ensure >95% purity for starting materials (e.g., pyridine derivatives) to avoid competing pathways .

Advanced: How can computational chemistry be integrated into designing novel derivatives of this compound?

Methodological Answer:
Computational tools, such as quantum chemical calculations (DFT) and reaction path search algorithms, can predict reactivity and regioselectivity. For example:

  • Reaction Design : Use ICReDD’s approach to simulate intermediates and transition states, identifying optimal substituent positions (e.g., bromo vs. fluoro) .
  • Descriptor Analysis : Extract electronic parameters (HOMO/LUMO energies) to predict nucleophilic/electrophilic sites for functionalization .
  • Machine Learning : Train models on existing imidazo[1,2-a]pyridine datasets to prioritize derivatives with desired properties (e.g., solubility, binding affinity) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., bromo substitution at C6) and carboxamide formation (δ ~165-170 ppm for carbonyl) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., bromine’s ¹:¹ isotopic signature) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How do structural modifications at the bromo or carboxamide positions affect reactivity and biological activity?

Methodological Answer:

  • Bromo Substituent : Acts as a directing group in cross-coupling reactions (e.g., Suzuki-Miyaura). Replacement with electron-withdrawing groups (e.g., -CF₃) alters π-π stacking in biological targets .
  • Carboxamide Modifications : Converting -CONH₂ to esters (-COOR) enhances membrane permeability, while cyclic amides (e.g., pyrrolidinyl) improve metabolic stability .
  • Activity Correlation : Use SAR studies to link modifications (e.g., halogen size, substituent polarity) to target binding (e.g., kinase inhibition) .

Basic: What purification methods are recommended for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for intermediate purification .
  • Recrystallization : Use ethanol/water mixtures to isolate the final product, ensuring slow cooling for crystal formation .
  • Membrane Filtration : For large-scale synthesis, tangential flow filtration removes low-MW impurities .

Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:

  • Standardized Assays : Replicate studies under identical conditions (e.g., cell lines, IC₅₀ protocols) to eliminate variability .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets, identifying outliers due to solvent effects (e.g., DMSO vs. saline) .
  • Mechanistic Studies : Employ SPR or ITC to quantify binding kinetics, distinguishing true activity from assay artifacts .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and synthesis to mitigate inhalation risks (e.g., bromine vapors) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .

Advanced: How can reactor design and process control improve the scalability of this compound synthesis?

Methodological Answer:

  • Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., bromination), reducing batch variability .
  • In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression in real time .
  • Scale-Up Criteria : Maintain geometric similarity (e.g., impeller type) between lab and pilot reactors to preserve reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromoimidazo[1,2-a]pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
6-Bromoimidazo[1,2-a]pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.